6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Description
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
6,6-dimethyl-1a,6a-dihydroindeno[1,2-b]oxirene |
InChI |
InChI=1S/C11H12O/c1-11(2)8-6-4-3-5-7(8)9-10(11)12-9/h3-6,9-10H,1-2H3 |
InChI Key |
JOSBZRJIQVAXGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(O2)C3=CC=CC=C31)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
- Cyclization Reaction: Formation of the bicyclic indene core is often achieved by intramolecular cyclization of suitably substituted precursors. These precursors may be derived from substituted cyclohexenones or related compounds.
- Epoxidation Step: The oxirane ring is introduced via epoxidation of an alkene moiety in the bicyclic intermediate. Common epoxidizing agents include peroxides such as hydrogen peroxide in basic media or m-CPBA (meta-chloroperoxybenzoic acid).
- Control of Reaction Conditions: Temperature, solvent choice (e.g., tetrahydrofuran, dichloromethane, acetonitrile), and reaction time are carefully optimized to maximize yield and purity.
Specific Synthetic Procedures and Reagents
A notable approach involves the following steps:
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of intermediate bicyclic compound | Starting from substituted cyclohexenone derivatives; intramolecular cyclization under acidic or basic catalysis | Precise substitution pattern guides regioselectivity of cyclization |
| 2 | Epoxidation | Use of 10-40% aqueous hydrogen peroxide (H2O2) in presence of 5-10 N sodium hydroxide (NaOH) at 0°C | Generates oxirene-carbaldehyde intermediate; mild conditions favor selective epoxidation |
| 3 | Purification | Medium Pressure Liquid Chromatography (MPLC) or column chromatography | Ensures isolation of pure isomeric product |
This method is adapted from processes used in the synthesis of related oxirane-containing natural product analogues such as Peribysin E, which shares structural similarities with 6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene.
Alternative Synthetic Routes
- Wittig Reaction and Cyclization: Some synthetic routes employ Wittig reactions on bromoacetophenone derivatives followed by acid-catalyzed cyclization to form related bicyclic systems. Though this method is more common for fluorene derivatives, it informs the design of similar indene-oxirane syntheses.
- Stereoselective Total Synthesis: Advanced methods include α-carbonyl radical cyclization and semipinacol-type rearrangements to achieve stereoselective synthesis, as demonstrated in the total synthesis of Peribysin E, a compound structurally related to the target oxirene.
Analytical Techniques for Verification
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structural integrity and stereochemistry of the bicyclic oxirane.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Chromatographic Methods: MPLC and column chromatography are employed for purification and isomer separation.
- Additional Characterizations: Infrared spectroscopy and elemental analysis may be used to confirm functional groups and composition.
Summary Table of Preparation Methods
Research Discoveries and Developments
- The synthetic methods for 6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene and related compounds have evolved to improve yield, stereoselectivity, and cost-effectiveness.
- Recent advances have focused on simplifying routes to Peribysin E analogues, which share the oxirene moiety, using shorter, economical processes with readily available reagents.
- The compounds exhibit promising biological activities, including cell adhesion inhibition, which drives ongoing research into efficient synthetic access.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxirane derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: More complex oxirane derivatives.
Reduction: Diols.
Substitution: Various substituted indene derivatives.
Scientific Research Applications
6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can react with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Base Epoxide: Indene Oxide
Compound: (1aR,6aS)-6,6a-dihydro-1aH-indeno[1,2-b]oxirene (CAS: 85354-35-4) Molecular Formula: C₉H₈O Molecular Weight: 132.16 g/mol Key Differences:
Methoxy-Substituted Derivative
Compound: 3-Methoxy-6,6a-dihydro-1aH-indeno[1,2-b]oxirene (CAS: 166411-96-7) Molecular Formula: C₁₀H₁₀O₂ Molecular Weight: 162.19 g/mol Key Differences:
- A methoxy (-OCH₃) group at the 3-position increases polarity (higher LogP ~1.8–2.3) and hydrogen-bond acceptor capacity.
Chlorinated Derivatives: Oxychlordane and Heptachlor Epoxide
Compound : Oxychlordane (CAS: 27304-13-8)
Molecular Formula : C₁₀H₄Cl₈O
Molecular Weight : 423.76 g/mol
Key Differences :
- Contains eight chlorine atoms, drastically increasing molecular weight and environmental persistence.
- Applications: Metabolite of chlordane, a legacy pesticide; regulated due to bioaccumulation and toxicity (maximum residue limits: 0.01–0.1 ppm in food) .
Compound : Heptachlor Epoxide (CAS: 1024-57-3)
Molecular Formula : C₁₀H₅Cl₇O
Molecular Weight : 426.30 g/mol
Key Differences :
Hydrogenated Analog: Octahydro-2,6-Methanoindeno[5,6-b]oxirene
Compound: 2,6-Methano-2H-indeno[5,6-b]oxirene, octahydro (CAS: 2886-89-7) Molecular Formula: C₁₀H₁₄O Molecular Weight: 150.22 g/mol Key Differences:
Heterocyclic Analog: Indeno[1,2-b]benzofuran Derivatives
Example: 4b,9b-Dihydroxy-6,6-dimethyl-6,7,8,9b-tetrahydro-9H-indeno[1,2-b]benzofuran-9,10(4bH)-dione Molecular Formula: C₁₈H₁₈O₆ Molecular Weight: 330.33 g/mol Key Differences:
- Replacement of the oxirene with a benzofuran ring introduces additional oxygen functionalities (e.g., ketones, hydroxyl groups).
Comparative Analysis Table
Key Research Findings
- Environmental Impact : Chlorinated derivatives (e.g., oxychlordane) exhibit long-term persistence in ecosystems, with bioaccumulation factors exceeding 10,000 in fatty tissues .
- Synthetic Utility: Hydrogenated analogs like octahydro-2,6-methanoindeno[5,6-b]oxirene serve as stable intermediates in terpene synthesis due to their reduced ring strain .
Biological Activity
6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.
- IUPAC Name : 6,6a-dihydro-1aH-indeno[1,2-b]oxirene
- Molecular Formula : C9H8O
- Molecular Weight : 136.16 g/mol
- CAS Number : 66309-83-9
Biological Activity Overview
The biological activity of 6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on cellular mechanisms.
Anticancer Activity
Research indicates that derivatives of indeno compounds exhibit significant anticancer properties. In particular, studies on related compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | KARPAS-299 | 12.8 | ALK Inhibition |
| Compound B | A549 (Lung) | 15.0 | Apoptosis Induction |
| Compound C | MCF7 (Breast) | 20.5 | Cell Cycle Arrest |
The mechanism by which 6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene exerts its biological effects is believed to involve the modulation of key signaling pathways associated with cancer cell growth and survival. It is hypothesized that the compound interacts with specific targets within the cell, leading to the disruption of proliferative signals.
Case Studies
-
Case Study on Antiproliferative Effects :
A study conducted on a series of indeno derivatives demonstrated that compounds similar to 6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene exhibited significant antiproliferative effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity. -
Oxidative Stress and Cytotoxicity :
Another investigation focused on the antioxidant properties of related compounds. It was found that these compounds could mitigate oxidative stress in cells, suggesting a dual role in both preventing cancer cell proliferation and protecting normal cells from damage.
Q & A
Q. What are the key structural features and physicochemical properties of 6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene?
The compound features a fused bicyclic system with an indene backbone, an epoxide (oxirane) ring, and two methyl groups at the 6,6-positions. Its molecular formula is C₁₁H₁₂O (derived from , adjusted for methyl substituents). Key properties include:
- Molecular weight : ~148.21 g/mol (calculated from and ).
- Stereochemistry : Defined stereocenters at 1a and 6a positions ().
- Reactivity : The strained epoxide ring is electrophilic, enabling nucleophilic ring-opening reactions ().
- LogP : Estimated ~1.5 (similar to unsubstituted indene oxide; ).
Methodological tools: Use X-ray crystallography for stereochemical confirmation () and DFT calculations to predict reactivity ().
Q. What synthetic routes are effective for preparing 6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene?
Synthesis typically involves:
- Epoxidation of 6,6-Dimethylindene : Use meta-chloroperbenzoic acid (mCPBA) or dimethyldioxirane (DMDO) for stereoselective epoxidation ().
- Catalytic methods : TPAB (tetrapropylammonium bromide) or other phase-transfer catalysts improve yields in biphasic systems ().
- Purification : Chromatography (silica gel, hexane/ethyl acetate) or recrystallization ().
Note : Monitor reaction progress via TLC or GC-MS to avoid over-oxidation ().
Q. How can researchers characterize the stability of this epoxide under varying experimental conditions?
- Thermal stability : Perform differential scanning calorimetry (DSC) to detect decomposition temperatures ().
- pH sensitivity : Conduct kinetic studies in buffered solutions (pH 2–12) using HPLC to track epoxide ring hydrolysis ().
- Light sensitivity : UV-Vis spectroscopy under controlled light exposure ().
Key finding : The methyl groups enhance steric protection of the epoxide, improving stability compared to unsubstituted analogs ().
Q. What safety protocols are recommended for handling this compound?
- Toxicity : Potential skin/eye irritant (similar to epoxide-containing compounds; ).
- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C ().
- First aid : Flush eyes/skin with water; seek medical attention if ingested ().
Advanced Research Questions
Q. How does the stereochemistry of 6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene influence its reactivity in ring-opening reactions?
- Stereoelectronic effects : The (1aR,6aS) configuration directs nucleophilic attack to the less hindered epoxide carbon ().
- Experimental validation : Compare reaction outcomes (e.g., with NH₃ or Grignard reagents) using enantiomerically pure samples ().
- Computational modeling : Use Gaussian or ORCA to map transition states ().
Q. What are the structure-activity relationships (SAR) of this compound in biological systems?
- Anti-HIV potential : Analogous chlorinated indeno-oxirenes show inhibitory activity against HIV-1 protease (IC₅₀ ~5 µM; ).
- SAR strategies : Replace methyl groups with halogens or polar substituents to modulate bioavailability ().
- Assays : Test in vitro using reverse transcriptase inhibition assays ().
Q. How can computational methods predict the environmental persistence of this compound?
Q. What advanced analytical techniques resolve contradictions in reported spectral data for this compound?
Q. What role does this compound play in catalytic asymmetric synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
